molecular formula C13H19Cl2NO4 B13551880 Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate

Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate

Cat. No.: B13551880
M. Wt: 324.20 g/mol
InChI Key: BMFQINMRULRLMZ-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of multiple functional groups, including tert-butyl, dichloro, oxo, and carboxylate, makes this compound highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of specific atoms.

    Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful in designing biologically active molecules and studying enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate stands out due to its unique combination of functional groups and spiro structure. This combination provides distinct reactivity and versatility, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C13H19Cl2NO4

Molecular Weight

324.20 g/mol

IUPAC Name

tert-butyl 3,3-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate

InChI

InChI=1S/C13H19Cl2NO4/c1-11(2,3)20-10(18)16-4-5-19-8-12(7-16)6-9(17)13(12,14)15/h4-8H2,1-3H3

InChI Key

BMFQINMRULRLMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CC(=O)C2(Cl)Cl

Origin of Product

United States

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